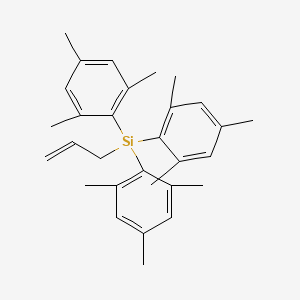
(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane is a chemical compound known for its unique structure and properties It consists of a silicon atom bonded to three 2,4,6-trimethylphenyl groups and one prop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane typically involves the reaction of tris(2,4,6-trimethylphenyl)silane with prop-2-en-1-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological labeling and imaging.
Medicine: Explored for its potential in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism by which (Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane exerts its effects involves interactions with specific molecular targets. The silicon atom in the compound can form bonds with various functional groups, allowing it to participate in a range of chemical reactions. The prop-2-en-1-yl group provides additional reactivity, enabling the compound to interact with different pathways and targets.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,4,6-trimethylphenyl)silane: Lacks the prop-2-en-1-yl group, making it less reactive in certain types of reactions.
(Prop-2-en-1-yl)tris(phenyl)silane: Similar structure but with phenyl groups instead of 2,4,6-trimethylphenyl groups, leading to different reactivity and properties.
Uniqueness
(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane is unique due to the presence of both the prop-2-en-1-yl group and the 2,4,6-trimethylphenyl groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
188707-90-6 |
|---|---|
Fórmula molecular |
C30H38Si |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
prop-2-enyl-tris(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C30H38Si/c1-11-12-31(28-22(5)13-19(2)14-23(28)6,29-24(7)15-20(3)16-25(29)8)30-26(9)17-21(4)18-27(30)10/h11,13-18H,1,12H2,2-10H3 |
Clave InChI |
FUTIHRQUEZTATO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Si](CC=C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


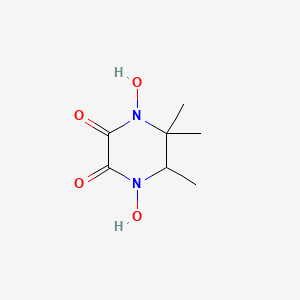
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B12582294.png)
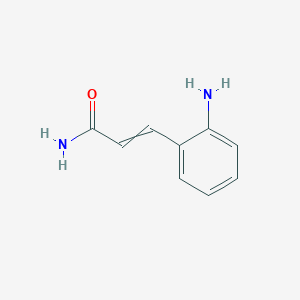
![9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine](/img/structure/B12582297.png)
![Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582298.png)
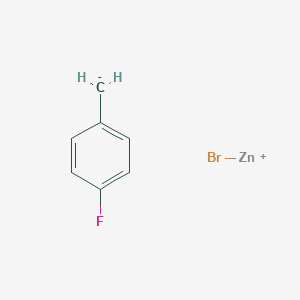
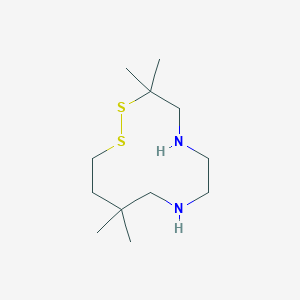
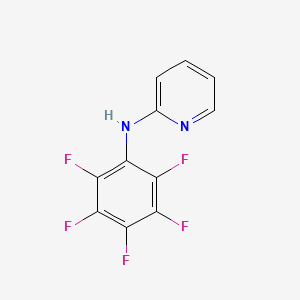
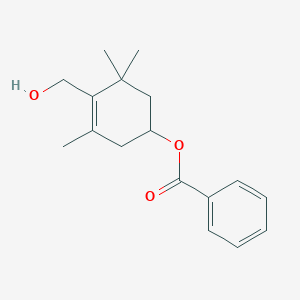
![3-Buten-2-one, 3-[hydroxy(3-nitrophenyl)methyl]-](/img/structure/B12582334.png)
![4-[4-(Dipropylamino)butyl]benzene-1,2-diol](/img/structure/B12582337.png)
![6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12582340.png)
![4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12582345.png)
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12582347.png)
